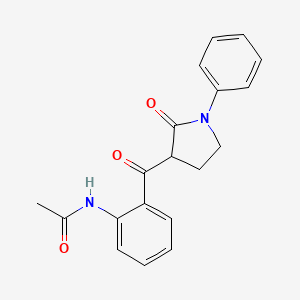
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide can be achieved through several routes. One common method involves the reaction of 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid with acetic anhydride in the presence of a catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include dichloromethane, triethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor binding, depending on its specific application .
Comparison with Similar Compounds
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide can be compared with other similar compounds, such as:
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound shares the pyrrolidine ring structure but lacks the acetamide group, resulting in different chemical properties and applications.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: This compound has a similar acetamide group but features a benzofuran ring instead of a pyrrolidine ring, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide, a compound with the molecular formula C16H16N2O3 and a molecular weight of approximately 284.31 g/mol, exhibits a complex structure that includes a pyrrolidine ring and an acetamide moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structural Overview
The compound features:
- A pyrrolidine ring connected to two phenyl groups .
- An acetamide group that enhances its reactivity and biological properties.
The presence of carbonyl and oxo functionalities is significant in determining its interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often include:
- Formation of the pyrrolidine ring.
- Introduction of the phenyl groups.
- Acetylation to form the acetamide moiety.
These steps can vary based on specific reagents and conditions used in the laboratory.
1. Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds, similar to this compound, exhibit promising anticancer activity. For instance, compounds bearing the 5-oxopyrrolidine structure have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves inducing apoptosis through pathways that affect cell cycle regulation and promote oxidative stress within cancer cells .
2. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related pyrrolidine derivatives. Compounds that share structural similarities with this compound have demonstrated effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. These findings suggest that modifications to the acetamide fragment can enhance antimicrobial activity, making it a potential candidate for further development in treating resistant infections .
Case Studies
Several case studies provide insight into the biological activities associated with similar compounds:
Properties
CAS No. |
88263-85-8 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(2-oxo-1-phenylpyrrolidine-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)20-17-10-6-5-9-15(17)18(23)16-11-12-21(19(16)24)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22) |
InChI Key |
JIGKCEOKEFIKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















